

Spectroscopic Profile of 1-Phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylethanol**

Cat. No.: **B076009**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-phenylethanol**, a significant chiral secondary alcohol used as a fragrance ingredient and a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1-phenylethanol** is C₈H₁₀O, with a molecular weight of approximately 122.17 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **1-phenylethanol** is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26–7.39	Multiplet	5H	-	Aromatic (C ₆ H ₅)
4.91	Quartet	1H	6.5	Methine (CH)
2.01	Singlet	1H	-	Hydroxyl (OH)
1.49–1.50	Doublet	3H	6.5	Methyl (CH ₃)

Solvent: CDCl₃,
Frequency: 500
MHz[4]

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
145.9	Aromatic C (quaternary)
128.5	Aromatic CH
127.4	Aromatic CH
125.4	Aromatic CH
70.4	Methine (CH-OH)
25.1	Methyl (CH ₃)

Solvent: CDCl₃, Frequency: 100 MHz[4]

Infrared (IR) Spectroscopy

The IR spectrum of **1-phenylethanol** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (ν_{\max}) cm^{-1}	Description of Vibration
3357	O-H stretch (broad, alcohol)
3069	C-H stretch (aromatic)
1474	C=C stretch (aromatic ring)
1437	C-H bend (methyl)
1048	C-O stretch (secondary alcohol)
754, 692	C-H out-of-plane bend (monosubstituted benzene)
Technique: Thin Film [4]	

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-phenylethanol** results in fragmentation, providing a characteristic pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
122	Moderate	$[\text{M}]^+$ (Molecular Ion)
107	High	$[\text{M} - \text{CH}_3]^+$
79	High	$[\text{C}_6\text{H}_7]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$
Source: Electron Ionization [2] [5]		

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **1-phenylethanol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^[6] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can also reference the residual solvent peak.^[7]

^1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. For a typical small organic molecule like **1-phenylethanol**, a 90° pulse angle is often used to maximize the signal in a single scan.^[8] However, for quantitative measurements or when multiple scans are required to improve the signal-to-noise ratio, a smaller flip angle (e.g., 30° or 45°) with a shorter relaxation delay may be employed to reduce the total experiment time.^{[6][8]} Key parameters include an acquisition time of around 3 seconds and a relaxation delay of 1-2 seconds.^[6] The number of scans can vary from 1 for a concentrated sample to 8 or more for dilute samples.^[6]

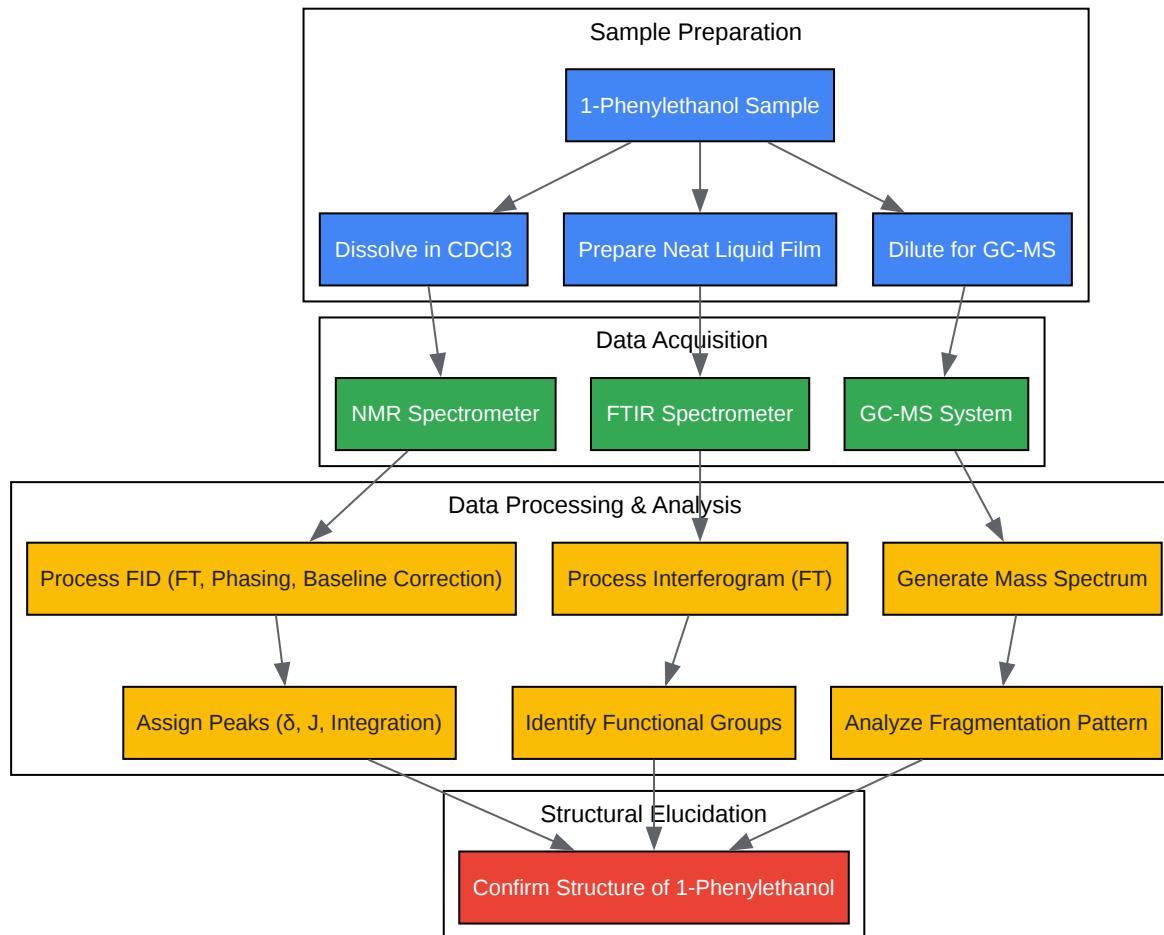
^{13}C NMR Acquisition: A standard ^{13}C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A 90° pulse is typically used. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are generally required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

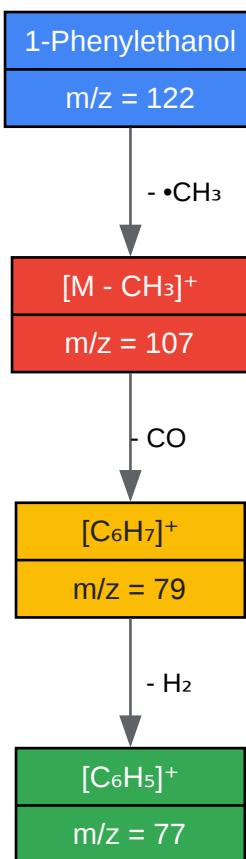
Sample Preparation (Neat Liquid/Thin Film): For a pure liquid sample like **1-phenylethanol**, the simplest method is to prepare a "neat" sample. A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).^{[9][10]} A second salt plate is then carefully placed on top to create a thin liquid film between the plates.^[9] It is important to avoid trapping air bubbles.^[11] The plates are then mounted in a sample holder for analysis.^[11] Water should be avoided as a solvent as it can dissolve the salt plates and has a broad -OH absorption that can obscure other signals.^[12]

Data Acquisition (FTIR): The sample holder containing the prepared salt plates is placed in the beam path of an FTIR spectrometer. A background spectrum of the empty salt plates is typically

recorded first and automatically subtracted from the sample spectrum. The spectrum is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).


Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS): **1-phenylethanol** is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is vaporized and separated from other components on a capillary column. As **1-phenylethanol** elutes from the column, it enters the ion source of the mass spectrometer. In the ion source, electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.


Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fragmentation pathway of **1-phenylethanol** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **1-phenylethanol**.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **1-phenylethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [spectrabase.com](#) [spectrabase.com]
- 2. [1-Phenylethanol | C8H10O | CID 7409 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 3. [1-Phenylethanol - SpectraBase](#) [spectrabase.com]
- 4. [rsc.org](#) [rsc.org]
- 5. [researchgate.net](#) [researchgate.net]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. rsc.org [rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. IR in the Liquid Phase and Neat Samples [websites.umich.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076009#1-phenylethanol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com